molecular formula C23H26N2O3 B4796677 4-({4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE

4-({4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE

Cat. No.: B4796677
M. Wt: 378.5 g/mol
InChI Key: OLNDCEQENSBVDA-UHFFFAOYSA-N
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Description

4-({4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE typically involves multiple steps. One common method includes the reductive amination of 7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions often involve maintaining the reaction mixture at a specific temperature and pH to ensure optimal yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-({4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

4-({4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its methoxyphenyl and piperazine moieties contribute to its potential as a versatile pharmacophore in drug discovery.

Properties

IUPAC Name

4-[[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methyl]-7-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-17-6-7-21-19(14-23(26)28-22(21)12-17)16-25-10-8-24(9-11-25)15-18-4-3-5-20(13-18)27-2/h3-7,12-14H,8-11,15-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNDCEQENSBVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-({4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE
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4-({4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE
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4-({4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE
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4-({4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE
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4-({4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE
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4-({4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE

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